[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone
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Overview
Description
[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-b]pyridine core, substituted with amino, methoxyphenyl, and bromophenyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by subsequent functionalization steps to introduce the amino, methoxyphenyl, and bromophenyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted thieno[2,3-b]pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Industry
In industry, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Properties
IUPAC Name |
[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O3S/c1-33-20-11-5-16(6-12-20)22-15-23(17-7-13-21(34-2)14-8-17)31-28-24(22)25(30)27(35-28)26(32)18-3-9-19(29)10-4-18/h3-15H,30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILLSUZRNQDPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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